3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the imidazole ring, along with a propanoic acid side chain
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in many biologically active compounds and have a broad range of chemical and biological properties . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective alkylation and hydroxylation reactions.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a nucleophilic substitution reaction using a suitable halogenated propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of nitro or halogenated imidazole derivatives
Scientific Research Applications
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-acetic acid: Similar structure but lacks the hydroxy and methyl groups.
Histidine: An amino acid with an imidazole side chain, but with different functional groups.
Clotrimazole: An antifungal agent with an imidazole ring but different substituents.
Uniqueness
3-(2-hydroxy-4,5-dimethyl-1H-imidazol-1-yl)propanoic acid is unique due to the specific combination of hydroxy, methyl, and propanoic acid groups attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4,5-dimethyl-2-oxo-1H-imidazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(2)10(8(13)9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGHUOSPHDKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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